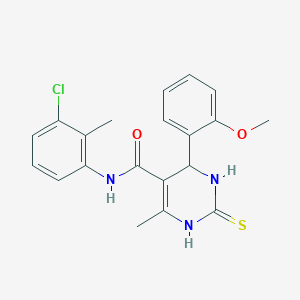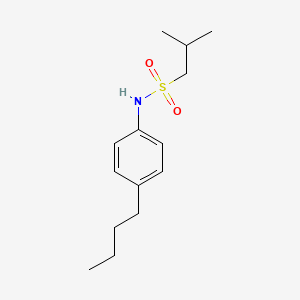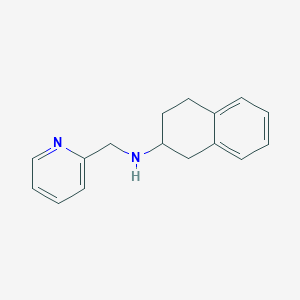![molecular formula C16H13FN2O5 B5175191 N-[3-(4-fluorophenyl)-2-(2-furoylamino)acryloyl]glycine](/img/structure/B5175191.png)
N-[3-(4-fluorophenyl)-2-(2-furoylamino)acryloyl]glycine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(4-fluorophenyl)-2-(2-furoylamino)acryloyl]glycine, also known as FFA, is a synthetic compound that has gained interest in scientific research due to its potential therapeutic applications. FFA is a derivative of the natural amino acid glycine and has been shown to have a variety of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of N-[3-(4-fluorophenyl)-2-(2-furoylamino)acryloyl]glycine is not fully understood, but it is believed to act through multiple pathways. N-[3-(4-fluorophenyl)-2-(2-furoylamino)acryloyl]glycine has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs), which are involved in inflammation and cancer progression. N-[3-(4-fluorophenyl)-2-(2-furoylamino)acryloyl]glycine has also been shown to activate the nuclear factor-erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects:
N-[3-(4-fluorophenyl)-2-(2-furoylamino)acryloyl]glycine has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that N-[3-(4-fluorophenyl)-2-(2-furoylamino)acryloyl]glycine can inhibit the growth of cancer cells, reduce inflammation, and protect neurons from oxidative stress. In vivo studies have shown that N-[3-(4-fluorophenyl)-2-(2-furoylamino)acryloyl]glycine can reduce tumor growth, inflammation, and improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-[3-(4-fluorophenyl)-2-(2-furoylamino)acryloyl]glycine is its stability, which allows for long-term storage and use in experiments. N-[3-(4-fluorophenyl)-2-(2-furoylamino)acryloyl]glycine is also relatively easy to synthesize, making it readily available for research purposes. However, one limitation of N-[3-(4-fluorophenyl)-2-(2-furoylamino)acryloyl]glycine is its low solubility in water, which can make it difficult to use in certain experimental setups.
Orientations Futures
There are several future directions for N-[3-(4-fluorophenyl)-2-(2-furoylamino)acryloyl]glycine research. One area of interest is the potential use of N-[3-(4-fluorophenyl)-2-(2-furoylamino)acryloyl]glycine as a therapeutic agent for cancer, inflammation, and neurological disorders. Further studies are needed to determine the optimal dosage and delivery method for N-[3-(4-fluorophenyl)-2-(2-furoylamino)acryloyl]glycine in these applications. Another area of interest is the development of N-[3-(4-fluorophenyl)-2-(2-furoylamino)acryloyl]glycine derivatives with improved solubility and potency. Overall, N-[3-(4-fluorophenyl)-2-(2-furoylamino)acryloyl]glycine has shown promise as a potential therapeutic agent and further research is needed to fully understand its potential.
In conclusion, N-[3-(4-fluorophenyl)-2-(2-furoylamino)acryloyl]glycine is a synthetic compound that has gained interest in scientific research due to its potential therapeutic applications. N-[3-(4-fluorophenyl)-2-(2-furoylamino)acryloyl]glycine can be synthesized through a multi-step process and has been studied for its potential therapeutic applications in various fields of research. The mechanism of action of N-[3-(4-fluorophenyl)-2-(2-furoylamino)acryloyl]glycine is not fully understood, but it is believed to act through multiple pathways. N-[3-(4-fluorophenyl)-2-(2-furoylamino)acryloyl]glycine has been shown to have a variety of biochemical and physiological effects, and has advantages and limitations for lab experiments. There are several future directions for N-[3-(4-fluorophenyl)-2-(2-furoylamino)acryloyl]glycine research, including its potential use as a therapeutic agent and the development of N-[3-(4-fluorophenyl)-2-(2-furoylamino)acryloyl]glycine derivatives with improved solubility and potency.
Méthodes De Synthèse
N-[3-(4-fluorophenyl)-2-(2-furoylamino)acryloyl]glycine can be synthesized through a multi-step process that involves the reaction of 4-fluorophenylacetic acid with 2-furoyl chloride followed by the reaction with glycine. The final product is obtained through purification and isolation steps.
Applications De Recherche Scientifique
N-[3-(4-fluorophenyl)-2-(2-furoylamino)acryloyl]glycine has been studied for its potential therapeutic applications in various fields of research such as cancer, inflammation, and neurological disorders. In cancer research, N-[3-(4-fluorophenyl)-2-(2-furoylamino)acryloyl]glycine has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In inflammation research, N-[3-(4-fluorophenyl)-2-(2-furoylamino)acryloyl]glycine has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In neurological disorder research, N-[3-(4-fluorophenyl)-2-(2-furoylamino)acryloyl]glycine has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
Propriétés
IUPAC Name |
2-[[(E)-3-(4-fluorophenyl)-2-(furan-2-carbonylamino)prop-2-enoyl]amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2O5/c17-11-5-3-10(4-6-11)8-12(15(22)18-9-14(20)21)19-16(23)13-2-1-7-24-13/h1-8H,9H2,(H,18,22)(H,19,23)(H,20,21)/b12-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUCINJAGRVHSJV-XYOKQWHBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NC(=CC2=CC=C(C=C2)F)C(=O)NCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)C(=O)N/C(=C/C2=CC=C(C=C2)F)/C(=O)NCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(2,4-dichlorobenzyl)thio]-3-phenyl-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B5175112.png)

![N-[2-(3,4-dimethylphenyl)-2H-1,2,3-benzotriazol-5-yl]-2-(2-methylphenoxy)acetamide](/img/structure/B5175115.png)

![1-(4-bromo-2-methylphenyl)-5-[(1,2-dimethyl-1H-indol-3-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5175123.png)
![3-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]benzoic acid](/img/structure/B5175127.png)
![benzyl 6'-amino-5'-cyano-2'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3'-carboxylate](/img/structure/B5175137.png)
![N-[2-chloro-5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]-2-phenylacetamide](/img/structure/B5175157.png)
![N-[3-(4-morpholinyl)-2,2-dinitropropyl]benzamide](/img/structure/B5175163.png)
![2-[1-methyl-2-oxo-2-(2,2,4,6,7-pentamethyl-1(2H)-quinolinyl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5175183.png)

![N-{2-[(2-ethylphenyl)amino]-2-oxoethyl}-2-methylbenzamide](/img/structure/B5175200.png)

![4-butoxy-N-({[4-(4-morpholinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5175218.png)